molecular formula C5H6FN3 B130646 5-Fluoro-2-hydrazinylpyridine CAS No. 145934-90-3

5-Fluoro-2-hydrazinylpyridine

Cat. No. B130646
M. Wt: 127.12 g/mol
InChI Key: XGEZFYOWXLYYNM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Fluoro-2-hydrazinylpyridine and related compounds has been explored through various methods. One approach involves the hydrozinolysis of 3-thioxo-analogues to achieve novel fluorine-substituted heterobicyclic nitrogen systems, which have potential as HIV-1 inhibitors . Another study presents a radiosynthesis method for 2-amino-5-[18F]fluoropyridines, which are synthesized in good yields through a palladium-catalyzed amination sequence . Additionally, a novel synthesis route for 2-amino-5-fluoropyridine has been proposed, which simplifies experimental operations and improves yield and purity compared to previously reported methods .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using various spectroscopic techniques. Mass spectrometry (MS), infrared (IR), ultraviolet-visible (UV-VIS), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) spectral data are used to characterize the structures of novel fluorine-substituted heterobicyclic nitrogen systems . Similarly, the structure of 2-amino-5-fluoropyridine synthesized through the novel route is confirmed by 1H-NMR and IR spectroscopy .

Chemical Reactions Analysis

The chemical reactivity of fluoropyridine derivatives is explored in several studies. For instance, the photophysical properties of 5-(4-fluorophenyl)-2-hydroxypyridine (FP2HP) are investigated, revealing its potential as a chemosensor for transition metal ions due to changes in absorption and emission properties in the presence of these ions . The synthesis of 5-aryl-2,2'-bipyridines bearing fluorinated aniline residues demonstrates the influence of fluorine atoms on the reactivity and photophysical properties of these "push-pull" fluorophores .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoropyridine derivatives are diverse. The photophysical properties of FP2HP are studied, showing weak fluorescence due to the presence of electron-rich nitrogen and electron-deficient fluorine atoms . The thermal behavior of lanthanide complexes with 2-fluorobenzoic acid and 5,5'-dimethyl-2,2'-bipyridine is investigated, indicating thermal stability up to 450 K and characteristic fluorescence of lanthanide ions . The photophysical properties of new 2-(5-arylpyridine-2-yl)-6-(het)arylquinoline-based fluorophores are also studied, confirming their non-linear optic behavior .

Scientific Research Applications

Medical Imaging Applications

5-Fluoro-2-hydrazinylpyridine derivatives, such as fluorine-18 labelled fluoropyridines, have significant applications in medical imaging, particularly in Positron Emission Tomography (PET). These derivatives provide a method to introduce fluorine-18 into specific positions on the pyridine ring, enhancing the stability and potential of the radiotracer for medical imaging purposes (Carroll, Nairne, & Woodcraft, 2007).

Cancer Chemotherapy Research

In the field of cancer chemotherapy, derivatives of 5-Fluoro-2-hydrazinylpyridine, such as 5-fluorouracil (5-FU) and 5-fluoro-2′-deoxyuridine (5-FUDR), have been extensively studied. These compounds are used in the palliation of advanced cancer, with a focus on tumors of the breast and gastrointestinal tract (Heidelberger & Ansfield, 1963).

HIV-1 Activity Inhibition

Novel fluorine substituted compounds, including 5-fluoro-2-hydrazinylpyridine derivatives, have been synthesized and evaluated for their potential inhibitory effects on HIV-1 activity. These derivatives are explored for their potential in treating HIV-1 infections (Abdel-Rahman, Makki, & Al-Romaizan, 2014).

Drug Metabolism Monitoring

5-Fluoro-2-hydrazinylpyridine derivatives are also used in studying the metabolism of drugs like 5-fluorouracil in vivo. Techniques like 19F NMR enable non-invasive monitoring of drug metabolism in tumors and liver, providing valuable insights for oncological research (Stevens et al., 1984).

Synthesis of Novel Pyridine Nucleosides

Research on the synthesis of novel pyridine nucleosides related to 5-fluorocytosine involves derivatives of 5-Fluoro-2-hydrazinylpyridine. These studies are crucial for understanding the structure and potential therapeutic applications of these nucleosides (Nesnow & Heidelberger, 1975).

Safety And Hazards

5-Fluoro-2-hydrazinylpyridine dihydrochloride is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding inhalation or skin contact, and rinsing cautiously with water in case of eye contact .

properties

IUPAC Name

(5-fluoropyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3/c6-4-1-2-5(9-7)8-3-4/h1-3H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEZFYOWXLYYNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80601296
Record name 5-Fluoro-2-hydrazinylpyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-hydrazinylpyridine

CAS RN

145934-90-3
Record name 5-Fluoro-2-hydrazinylpyridine
Source CAS Common Chemistry
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Record name 5-Fluoro-2-hydrazinylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-2-hydrazinylpyridine
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Synthesis routes and methods I

Procedure details

2-chloro-5-fluoropyridine (5.00 g, 38.01 mmol) was combined with hydrazine monohydrate (15 mL, 303.0 mmol) in a Teflon® lined reactor. The reaction was purged with argon gas and sealed, then heated to 200° C. overnight. Following overnight heating, the reaction mixture was evaporated to solids under reduced pressure, and then dissolved in water containing NaHCO3. The mixture was transferred to a separatory funnel, and extracted 4 times with EtOAc. The combined organic extracts were dried over Na2SO4, filtered and concentrated to residue under reduced pressure, followed by purification by flash column chromatography eluting with 5% MeOH 0.5% NH4OH in DCM to give the desired 5-fluoro-2-hydrazinylpyridine (1.50 g, 31% yield). MS APCI (+) m/z 128.0 (M+1) detected.
Quantity
5 g
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15 mL
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[Compound]
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Teflon
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

To a mixture of hydrazine monohydrate (14.75 mL, 304 mmol) and 1-butanol (10 mL) was added 2-chloro-5-fluoropyridine (5.00 g, 38.0 mmol). The solution was microwaved in a sealed, thick-walled glass tube at 180° C. for 1 h. The resulting white suspension was transferred with EtOH to a round bottom flask then concentrated. The resulting white solid was taken up in ethyl acetate (250 mL) and the insoluble material removed by filtration. The filtrate was concentrated to give the title compound a pale orange solid. This solid was used in the following step without further purification.
Quantity
14.75 mL
Type
reactant
Reaction Step One
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10 mL
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Reaction Step One
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5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CL Cioffi, B Racz, A Varadi, EE Freeman… - Journal of medicinal …, 2019 - ACS Publications
… Step A: A solution of 5-fluoro-2-hydrazinylpyridine (0.460 g, 3.62 mmol) and ethyl 2-oxoacetate (50% in toluene, 0.739 g, 3.62 mmol) in CH 3 OH (20 mL) was heated at 60 C for 1 h. The …
Number of citations: 21 pubs.acs.org
BE Jiang, X Jiang, Q Zhang, Q Liang… - Journal of Medicinal …, 2020 - ACS Publications
… The title compound was prepared by the same procedure described for 54 except using 5-fluoro-2-hydrazinylpyridine hydrochloride instead of phenylhydrazine hydrochloride as a white …
Number of citations: 7 pubs.acs.org

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